Glycyl-dl-norvaline Glycyl-dl-norvaline Gly-Norvaline is a peptide.
Brand Name: Vulcanchem
CAS No.: 1999-38-8
VCID: VC13304673
InChI: InChI=1S/C7H14N2O3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m1/s1
SMILES: CCCC(C(=O)O)NC(=O)CN
Molecular Formula: C7H14N2O3
Molecular Weight: 174.20 g/mol

Glycyl-dl-norvaline

CAS No.: 1999-38-8

Cat. No.: VC13304673

Molecular Formula: C7H14N2O3

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Glycyl-dl-norvaline - 1999-38-8

Specification

CAS No. 1999-38-8
Molecular Formula C7H14N2O3
Molecular Weight 174.20 g/mol
IUPAC Name (2R)-2-[(2-aminoacetyl)amino]pentanoic acid
Standard InChI InChI=1S/C7H14N2O3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m1/s1
Standard InChI Key JXIQKLAZYWZTRA-RXMQYKEDSA-N
Isomeric SMILES CCC[C@H](C(=O)O)NC(=O)CN
SMILES CCCC(C(=O)O)NC(=O)CN
Canonical SMILES CCCC(C(=O)O)NC(=O)CN

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Glycyl-DL-norvaline consists of glycine (the simplest amino acid) linked via a peptide bond to DL-norvaline, a non-proteinogenic amino acid with a linear pentanoic acid side chain. The DL designation indicates the racemic mixture of D- and L-enantiomers, conferring distinct stereochemical properties. The IUPAC name is 2-[(2-aminoacetyl)amino]pentanoic acid, and its SMILES notation is NC(CCC)C(=O)NCC(=O)O .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₄N₂O₃
Molecular Weight174.20 g/mol
CAS Registry Number2189-27-7, 19257-03-5
AppearanceWhite to off-white crystalline powder
SolubilityWater-soluble
Purity>97.0% (HPLC)

Synthesis and Production

Bromination-Ammonolysis Method

A patented synthesis route (CN101508654B) involves bromination of n-valeric acid with liquid bromine to yield α-bromo-n-valeric acid, followed by ammonolysis using concentrated ammonia and hexamethylenetetramine as a catalyst . Key steps include:

  • Bromination: Reacting n-valeric acid with bromine (1:1–2:1 molar ratio) at 20–100°C for 1–10 hours.

  • Ammonolysis: Neutralizing α-bromo-n-valeric acid with ammonia under nitrogen, followed by 0.5–12 hours of reaction at 40–90°C.

  • Ion Exchange: Filtrate treatment with cation exchange resin and elution with dilute ammonia to recover residual product .
    This method achieves a 95.3% yield of Glycyl-DL-norvaline, with scalability for industrial production .

Enantioselective Synthesis

An alternative approach employs phase-transfer catalysis using a Corey catalyst derived from cinchonidine, enabling asymmetric allylation of glycine Schiff bases. This method produces enantiomerically pure (S)-allylglycine intermediates, which are subsequently oxidized and functionalized to yield L-norvaline derivatives . The process achieves >97% enantiomeric excess, making it suitable for chiral studies .

Biological Activities and Applications

Enzyme Modulation and Protein Synthesis

Glycyl-DL-norvaline plays a critical role in bacterial translational fidelity. Escherichia coli leucyl-tRNA synthetase (LeuRS) employs a post-transfer editing mechanism to hydrolyze mischarged tRNAs, particularly those incorporating norvaline—a byproduct of leucine biosynthesis under anaerobic conditions . Inhibition of LeuRS editing leads to norvaline misincorporation, impairing bacterial growth during oxygen deprivation .

Table 2: Key Enzymatic Interactions

EnzymeInteractionBiological ImpactSource
LeuRS (E. coli)Post-transfer editing of Nor-tRNAᴸᵉᵘPrevents mistranslation
Cladosporium Acid ProteaseCu²⁺-dependent bindingAlters protease stability
β-Galactosidase (E. coli)Enhances production and releaseUp to 240-fold extracellular yield

Analytical and Detection Methods

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for quantifying Glycyl-DL-norvaline. A validated LC-MS/MS method achieves a linear range of 0.1–50 μM with <15% inter-day variability, enabling precise measurement in cellular uptake studies .

Spectroscopic Characterization

Electron paramagnetic resonance (EPR) reveals interactions with radical enzymes. For example, nitric oxide (NO) irreversibly inhibits glycyl radical enzymes like pyruvate formate lyase (PFL) by destroying the glycyl radical moiety, as evidenced by EPR signal loss at g = 2.003 .

Industrial and Research Applications

Biochemical Research

  • Substrate Analog: Used to study peptide stability and protease specificity due to its resistance to endogenous hydrolysis .

  • Chromatographic Standard: Serves as a reference in amino acid profiling, aiding metabolic disorder diagnostics .

Pharmaceutical Development

  • Antiviral Prodrugs: Conjugation with amino acid esters enhances bioavailability, as seen in valacyclovir derivatives .

  • Antibiotic Targets: LeuRS editing sites are explored for developing antibiotics targeting anaerobic pathogens .

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